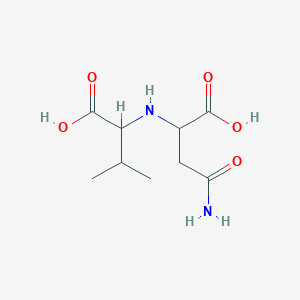
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- is a chemical compound with the molecular formula C17H20O4 It is characterized by the presence of a naphthalene ring substituted with methoxy groups and a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with methoxy groups.
Alkylation: The naphthalene derivative undergoes alkylation with propenyl halides under basic conditions to introduce the propenyl group.
Reduction: The resulting intermediate is then reduced to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Saturated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- involves its interaction with specific molecular targets. The methoxy and propenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)-
- 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)-
Uniqueness
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
834867-16-2 |
|---|---|
Fórmula molecular |
C17H20O4 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
(4,5,8-trimethoxy-3-prop-2-enylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C17H20O4/c1-5-6-12-11(10-18)9-13-14(19-2)7-8-15(20-3)16(13)17(12)21-4/h5,7-9,18H,1,6,10H2,2-4H3 |
Clave InChI |
ZEECUJSXHDVYHC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(C(=C(C2=C(C=C1)OC)OC)CC=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


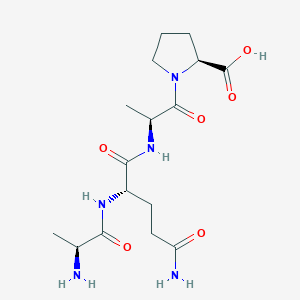
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)



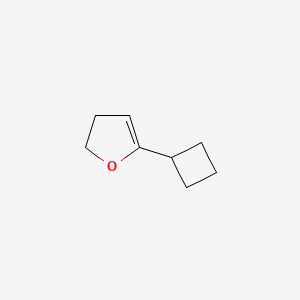

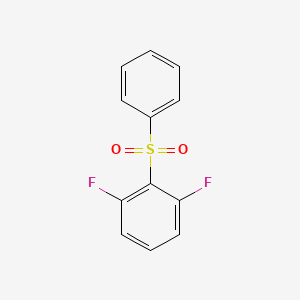
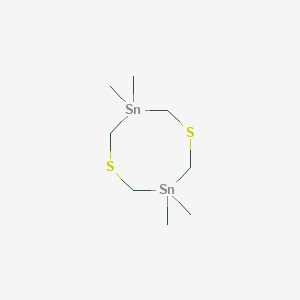
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
